molecular formula C11H13ClN2 B1423820 1-Ethylindoline-6-carbonitrile hydrochloride CAS No. 1187928-73-9

1-Ethylindoline-6-carbonitrile hydrochloride

Cat. No. B1423820
M. Wt: 208.69 g/mol
InChI Key: IBCYMQWNVAVJPB-UHFFFAOYSA-N
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Description

1-Ethylindoline-6-carbonitrile hydrochloride is a chemical compound with the molecular formula C11H13ClN2. Its molecular weight is 208.69 . It’s used for research purposes .


Molecular Structure Analysis

The molecular structure of 1-Ethylindoline-6-carbonitrile hydrochloride consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms .

Scientific Research Applications

Chemical Reactivity and Transformations

1-Ethylindoline-6-carbonitrile hydrochloride, like its chemical counterparts, is subject to various nucleophilic conditions, leading to the formation of unexpected compounds and diverse heterocyclic systems. Studies have highlighted the interesting chemical reactivity of related compounds, emphasizing their interactions with different nucleophilic reagents and the resulting synthesis of various heterocyclic systems (Ibrahim & El-Gohary, 2016), (Yassin, 2009), (Mekheimer et al., 2008).

Synthesis and Structure Elucidation

The synthesis of 1-Ethylindoline-6-carbonitrile hydrochloride and its derivatives can lead to the formation of various structurally complex and functionally diverse compounds. These synthetic routes involve intricate reactions and provide insights into the structural aspects of the synthesized products, further expanding the compound's potential applications in different scientific domains (Döpp et al., 2002), (Ukrainets et al., 2007).

Synthesis of Novel Derivatives and Study of Biological Activity

The compound serves as a precursor in the synthesis of various novel derivatives, highlighting its utility in creating biologically active compounds. These synthesized derivatives are evaluated for their potential applications, indicating the compound's significant role in medicinal chemistry and drug development (Gomaa, 2003), (Norman, 2014).

Catalytic Reactions and Material Synthesis

1-Ethylindoline-6-carbonitrile hydrochloride is also used in catalytic reactions, leading to the formation of various complex compounds. These reactions highlight the compound's utility in synthesizing materials with potential applications in various scientific and industrial fields (Kobayashi et al., 2015), (Liermann & Opatz, 2008).

properties

IUPAC Name

1-ethyl-2,3-dihydroindole-6-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.ClH/c1-2-13-6-5-10-4-3-9(8-12)7-11(10)13;/h3-4,7H,2,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCYMQWNVAVJPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C1C=C(C=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethylindoline-6-carbonitrile hydrochloride

CAS RN

1187928-73-9
Record name 1H-Indole-6-carbonitrile, 1-ethyl-2,3-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187928-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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